
Anisoperidone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anisoperidone is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily known for its role as an antipsychotic and anti-neuropsychiatric agent. The compound has been studied for its effectiveness in treating various neurological disorders, including Parkinson’s disease and Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anisoperidone involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of common organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Anisoperidone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Anisoperidone has been investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
作用機序
The mechanism of action of anisoperidone involves its interaction with various molecular targets in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. By inhibiting these receptors, this compound can modulate neurotransmitter activity, leading to its therapeutic effects. Additionally, it may interact with other receptors and pathways, contributing to its overall pharmacological profile .
類似化合物との比較
Anisoperidone is often compared with other antipsychotic and neuropsychiatric drugs. Some similar compounds include:
Risperidone: Like this compound, risperidone is a dopamine D2 and serotonin 5-HT2A receptor antagonist.
Lumateperone: This compound also targets dopamine and serotonin receptors but has a distinct chemical structure and pharmacological properties.
This compound’s uniqueness lies in its specific receptor binding profile and its potential for repurposing in the treatment of various neurological disorders .
特性
CAS番号 |
3565-47-7 |
|---|---|
分子式 |
C22H25NO2 |
分子量 |
335.4 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one |
InChI |
InChI=1S/C22H25NO2/c1-25-21-11-9-20(10-12-21)22(24)8-5-15-23-16-13-19(14-17-23)18-6-3-2-4-7-18/h2-4,6-7,9-13H,5,8,14-17H2,1H3 |
InChIキー |
PRKMKMJCQDPUKG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CCCN2CCC(=CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide](/img/structure/B14169237.png)
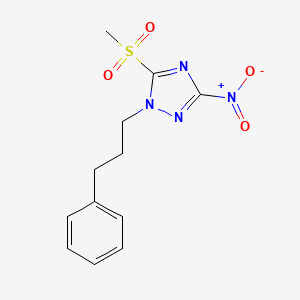


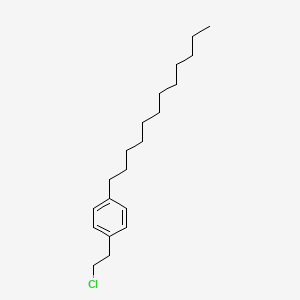
![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
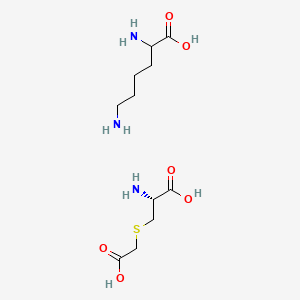
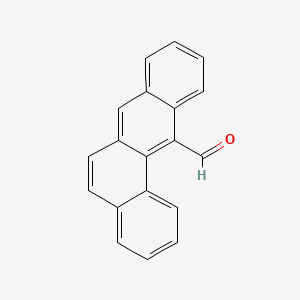
![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)

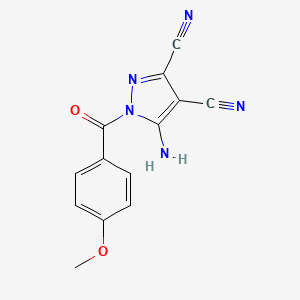
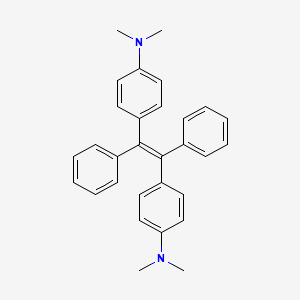
![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)
